tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate
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Overview
Description
“tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate” is a chemical compound with the CAS Number: 2166660-34-8 . It has a molecular weight of 184.24 . The IUPAC name for this compound is tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate . The InChI code for this compound is 1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(5-7)6-12-10/h7H,4-6H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate” can be represented by the InChI code: 1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(5-7)6-12-10/h7H,4-6H2,1-3H3 . This indicates that the compound contains 10 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Mechanism of Action
Safety and Hazards
The compound has several hazard statements including H226, H315, H319, H335 . These indicate that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of “tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate” would likely depend on the needs of the scientific and industrial communities. It could be used as a building block in the synthesis of more complex molecules, or it could be studied for potential applications in various fields such as pharmaceuticals, materials science, etc .
properties
{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-methyl-2-propanol", "sodium hydride", "ethyl 5-bromovalerate", "tetrahydrofuran", "sodium borohydride", "acetic acid", "sodium bicarbonate", "methyl chloroformate" ], "Reaction": [ "The first step involves the deprotonation of 2-methyl-2-propanol using sodium hydride in tetrahydrofuran to form the corresponding alkoxide.", "The alkoxide is then reacted with ethyl 5-bromovalerate in tetrahydrofuran to form the corresponding ester.", "Reduction of the ester using sodium borohydride in methanol yields the corresponding alcohol.", "The alcohol is then reacted with acetic acid and sodium bicarbonate in tetrahydrofuran to form the corresponding acetate.", "The final step involves the reaction of the acetate with methyl chloroformate in tetrahydrofuran to form tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate." ] } | |
CAS RN |
2166660-34-8 |
Product Name |
tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate |
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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